molecular formula C10H5N3O2 B7905617 8-Nitroquinoline-2-carbonitrile

8-Nitroquinoline-2-carbonitrile

Cat. No. B7905617
M. Wt: 199.17 g/mol
InChI Key: YJLFLCQRIDBIIE-UHFFFAOYSA-N
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Description

8-Nitroquinoline-2-carbonitrile is a useful research compound. Its molecular formula is C10H5N3O2 and its molecular weight is 199.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Nitroquinoline-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitroquinoline-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoreactivity in Antimicrobial Agents : 8-Hydroxy-5-nitroquinoline (a related compound) exhibits antimicrobial, anti-inflammatory, and anticancer properties. Its photosensitivity and excited-state proton transfer in an aprotic polar solvent like acetonitrile have been studied, providing insights into its photoreactivity, which is significant for its application in treatments (Ran Wang et al., 2022).

  • Chemical Transformations : The reaction of nitroquinolines (including 8-nitroquinoline) with potassium cyanide has been investigated, leading to the formation of various compounds. These reactions demonstrate the versatility of nitroquinolines in chemical synthesis, which could be relevant in pharmaceutical and chemical industries (T. Okamoto et al., 1969).

  • Tpl2 Kinase Inhibition and Anti-inflammatory Activity : Quinoline derivatives, including 8-substituted quinolines, have been studied for their inhibition of Tpl2 kinase and their potential in treating inflammatory diseases. This research highlights the application of nitroquinoline derivatives in medicinal chemistry (N. Green et al., 2007).

  • Corrosion Inhibition : Quinoline derivatives, including those related to 8-nitroquinoline, have been explored as corrosion inhibitors for metals, indicating their potential industrial applications in protecting metal surfaces (C. Verma et al., 2015).

  • Antimicrobial Properties of Silver Complexes : Studies on Ag(I) quinoline compounds, including those derived from 8-nitroquinoline, reveal their potent antimicrobial activities. This application is particularly relevant in the development of new antimicrobial agents (A. Massoud et al., 2013).

  • Environmental Monitoring and Analysis : Research on the voltammetric determination of 8-Nitroquinoline suggests its application in environmental monitoring, particularly in detecting biologically active compounds in water (Tereza Rumlová et al., 2015).

properties

IUPAC Name

8-nitroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-8-5-4-7-2-1-3-9(13(14)15)10(7)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLFLCQRIDBIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroquinoline-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Quinn, SC Zimmerman - The Journal of Organic Chemistry, 2005 - ACS Publications
… Treatment of 25 and 26 with potassium cyanide and benzoyl chloride gave quinoline-2-carbonitrile 27 and 8-nitroquinoline-2-carbonitrile 28. The 2,8-substitution of carbonitrile 28 was …
Number of citations: 31 pubs.acs.org

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